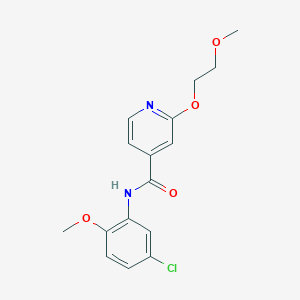

N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-(2-methoxyethoxy)pyridine-4-carboxylic acid.

Coupling Reaction: The aniline derivative is coupled with the carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes acidic hydrolysis of its carboxamide group, producing the corresponding carboxylic acid and aniline derivative. This reaction is common in amide-containing compounds due to the susceptibility of the carbonyl-nitrogen bond to protonation and nucleophilic attack.

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| Acidic hydrolysis | Acidic medium (e.g., HCl/H₂O) | N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxylic acid |

Nucleophilic Aromatic Substitution (SNAr)

The 5-chloro substituent on the phenyl ring facilitates SNAr reactions under basic conditions. The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic attack, enabling substitution with nucleophiles like amines or thiolates. This mechanism is critical in forming bioconjugates or drug derivatives .

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| SNAr with nucleophiles (e.g., hydrazides, amines) | Basic conditions (e.g., DMF, heat) | Substituted phenyl derivatives |

Biological Target Interactions

The compound exhibits covalent binding to protein targets such as EGFR (epidermal growth factor receptor). This interaction involves the formation of adducts through reactive intermediates, as observed in analogous compounds where the methoxyethoxy group enables stabilization of reactive species. Subsequent release of bioactive fragments (e.g., fluorouracil analogs) may occur via retro-Michael addition, though this depends on the conjugate’s stability .

| Interaction Type | Example Target | Outcome | Citation |

|---|---|---|---|

| Covalent binding | EGFR | Adduct formation (mass increase of 372 Da) |

Potential Reactivity of Functional Groups

-

Pyridine ring : Susceptible to electrophilic substitution due to electron-deficient nature, though steric hindrance from substituents may limit reactivity.

-

Methoxyethoxy group : Stable under most conditions but may undergo ether cleavage under strong acidic/basic environments.

-

Chlorine substituent : Acts as a leaving group in SNAr but may also participate in elimination or coupling reactions.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-3-carboxamide

- N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-5-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity compared to its analogs.

Actividad Biológica

N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H20ClN3O4

- Molecular Weight : 363.81 g/mol

- LogP (Octanol/Water Partition Coefficient) : 2.1, indicating moderate lipophilicity.

Research indicates that the compound exhibits its biological effects through several mechanisms:

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, flow cytometry assays revealed that the compound triggers apoptotic pathways in MCF-7 breast cancer cells, leading to increased expression of pro-apoptotic proteins like p53 and caspase-3 cleavage .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0-G1 phase in certain cancer cell lines, which is critical for inhibiting tumor growth .

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor reduction in xenograft models when treated with this compound compared to controls. The IC50 values against various cancer cell lines were reported in the micromolar range, indicating potent anti-cancer activity .

Biological Activity Data

The following table summarizes the biological activity data for this compound across different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Apoptosis induction, cell cycle arrest |

| U-937 (Leukemia) | 1.5 | Apoptosis induction |

| A549 (Lung) | 0.85 | Inhibition of proliferation |

| HeLa (Cervical) | 1.0 | Apoptosis induction |

Case Studies

- Case Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 cells. Results indicated a significant increase in apoptosis markers after treatment with the compound for 48 hours, suggesting a dose-dependent response .

- In Vivo Efficacy : In a xenograft model using mice implanted with human tumor cells, administration of the compound led to a notable decrease in tumor size compared to untreated controls. The study highlighted the potential for this compound as a therapeutic agent in treating breast cancer .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity:

- Structural Modifications : Variants of this compound have been synthesized with modifications at the pyridine ring, leading to improved selectivity and potency against specific cancer types .

- Combination Therapies : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance overall efficacy while minimizing side effects .

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-21-7-8-23-15-9-11(5-6-18-15)16(20)19-13-10-12(17)3-4-14(13)22-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXDHLZBHTTXJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.